1-methyl-1H-benzo[d]imidazol-5-yl cinnamate
Description
Properties
IUPAC Name |
(1-methylbenzimidazol-5-yl) (E)-3-phenylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-19-12-18-15-11-14(8-9-16(15)19)21-17(20)10-7-13-5-3-2-4-6-13/h2-12H,1H3/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGPCJNGBUGDCFE-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)OC(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=NC2=C1C=CC(=C2)OC(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-1H-benzo[d]imidazol-5-yl cinnamate typically involves the condensation of 1-methyl-1H-benzo[d]imidazole with cinnamic acid or its derivatives. The reaction is often catalyzed by acidic or basic conditions, and solvents such as ethanol or dimethyl sulfoxide (DMSO) are commonly used. The reaction may proceed through an esterification process, where the carboxyl group of cinnamic acid reacts with the nitrogen atom of the benzimidazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as sulfuric acid or p-toluenesulfonic acid may be employed to facilitate the esterification process.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-benzo[d]imidazol-5-yl cinnamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzimidazole ring or the cinnamate moiety.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has shown that 1-methyl-1H-benzo[d]imidazol-5-yl cinnamate exhibits significant antimicrobial properties. In vitro studies indicate that it possesses activity against various bacterial strains, including multidrug-resistant pathogens. The compound's mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of crucial enzymatic pathways .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Studies have demonstrated that 1-methyl-1H-benzo[d]imidazol-5-yl cinnamate can induce apoptosis in cancer cell lines such as HeLa and MDA-MB-231. The antiproliferative effects are attributed to its ability to interfere with cell cycle progression and induce cell death through various signaling pathways .
Case Studies
Several case studies highlight the effectiveness of 1-methyl-1H-benzo[d]imidazol-5-yl cinnamate in various therapeutic contexts:
- Antitubercular Activity : A study evaluated the compound's efficacy against Mycobacterium tuberculosis. Results showed promising activity, with minimum inhibitory concentration values indicating its potential as a lead compound for developing new antitubercular agents .
- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of this compound, where it was found to inhibit acetylcholinesterase activity, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
- Combination Therapies : Recent research explored the use of 1-methyl-1H-benzo[d]imidazol-5-yl cinnamate in combination with other anticancer agents. The findings indicated enhanced efficacy, leading to lower IC50 values for traditional chemotherapeutics when used alongside this compound .
Mechanism of Action
The mechanism of action of 1-methyl-1H-benzo[d]imidazol-5-yl cinnamate involves its interaction with specific molecular targets and pathways. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The cinnamate group may contribute to the compound’s ability to interact with cellular membranes or other biomolecules. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Pharmacological Activity
Benzimidazole derivatives are highly sensitive to substituent modifications. Key comparisons include:
Key Observations :
- Anticoagulant Activity : Fluorine and bromine substituents (e.g., in ) enhance anticoagulant properties, whereas methyl groups may inhibit activity .
- Antitumor Potential: Sulfonyl groups (e.g., in 5-hydrosulfonyl derivatives) improve antitumor efficacy, likely due to increased electrophilicity or enzyme inhibition .
- Ester vs. Carboxylate : The cinnamate ester in the target compound may offer prolonged half-life compared to carboxylate derivatives (e.g., methyl ester in ), as esters are often hydrolyzed more slowly than carboxylates in vivo.
Key Observations :
Physicochemical and Pharmacokinetic Properties
The cinnamate group distinguishes the target compound in terms of lipophilicity and stability:
Table 3: Physicochemical Comparisons
Key Observations :
- Metabolism : Esterases may convert the target compound into a carboxylic acid derivative, altering activity or toxicity profiles.
Biological Activity
1-Methyl-1H-benzo[d]imidazol-5-yl cinnamate is a compound that integrates the structural characteristics of benzimidazole and cinnamate, presenting potential biological activities that warrant exploration. This article reviews its synthesis, biological activities, mechanisms of action, and relevant case studies.
The synthesis of 1-methyl-1H-benzo[d]imidazol-5-yl cinnamate typically involves the condensation of 1-methyl-1H-benzo[d]imidazole with cinnamic acid or its derivatives. The reaction can be catalyzed by acidic or basic conditions, often using solvents like ethanol or dimethyl sulfoxide (DMSO) . The compound's unique structure allows it to undergo various chemical reactions, including oxidation and substitution, enhancing its utility in medicinal chemistry .
Anticancer Activity
The anticancer potential of similar benzimidazole derivatives has been documented extensively. For example, certain benzimidazole compounds have demonstrated significant cytotoxic effects against human cancer cell lines such as MDA-MB-231 and MCF-7, with IC50 values ranging from 0.99 to 9.99 μM . Given the structural attributes of 1-methyl-1H-benzo[d]imidazol-5-yl cinnamate, it is hypothesized that it may exhibit comparable anticancer effects through mechanisms such as apoptosis induction and cell cycle arrest.
The biological activity of 1-methyl-1H-benzo[d]imidazol-5-yl cinnamate is likely mediated through its interaction with specific molecular targets. The benzimidazole component can bind to enzymes or receptors, modulating their activity, while the cinnamate moiety may facilitate interactions with cellular membranes . This dual functionality enhances its potential as a therapeutic agent.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
These findings underscore the potential for further investigation into 1-methyl-1H-benzo[d]imidazol-5-yl cinnamate's biological activities.
Q & A
Q. What synthetic methodologies are commonly employed to prepare 1-methyl-1H-benzo[d]imidazol-5-yl cinnamate derivatives?
The synthesis of benzimidazole derivatives often involves multi-component reactions (MCRs) or condensation strategies. For example, benzimidazole cores can be synthesized via cyclization of o-phenylenediamine derivatives with carbonyl-containing reagents under acidic conditions. Subsequent functionalization (e.g., esterification or cinnamate coupling) may require palladium-catalyzed cross-coupling or nucleophilic substitution reactions. Solvent selection (e.g., ethanol, DMF) and catalysts (e.g., p-TSA) are critical for optimizing yields . One-pot MCR approaches, as demonstrated for related benzimidazole-chromene hybrids, can streamline synthesis by combining aldehydes, nitriles, and carboxamides in a single step .
Q. How can spectroscopic techniques validate the structural integrity of 1-methyl-1H-benzo[d]imidazol-5-yl cinnamate?
Structural confirmation typically involves:
- IR spectroscopy : Identification of functional groups (e.g., C=O stretches at ~1700 cm⁻¹ for esters, N-H stretches at ~3400 cm⁻¹ for benzimidazoles) .
- NMR spectroscopy : ¹H and ¹³C NMR provide insights into aromatic proton environments, methyl group positions, and ester/cinnamate linkages. For instance, singlet peaks near δ 3.8–4.0 ppm often indicate methyl groups attached to nitrogen .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks and fragmentation patterns consistent with the expected molecular formula .
Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?
Initial screening may include:
- Cytotoxicity assays (e.g., MTT on cancer cell lines) to assess antiproliferative effects .
- Enzyme inhibition studies (e.g., EGFR kinase assays) to identify potential therapeutic targets .
- Antimicrobial testing (e.g., broth microdilution) against bacterial/fungal strains, leveraging the known antimicrobial properties of benzimidazoles .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) enhance the design of 1-methyl-1H-benzo[d]imidazol-5-yl cinnamate analogs?
- Density Functional Theory (DFT) : Optimize molecular geometries, calculate frontier molecular orbitals (HOMO-LUMO), and predict reactivity sites. For example, electron-withdrawing substituents on the cinnamate moiety may enhance electrophilic interactions .
- Molecular Docking : Simulate binding affinities to target proteins (e.g., EGFR). Studies on similar benzimidazoles show that substituents like halogens or methyl groups improve hydrophobic interactions in enzyme active sites .
- ADMET Prediction : Tools like SwissADME can forecast pharmacokinetic properties (e.g., bioavailability, blood-brain barrier penetration) .
Q. How should researchers address contradictory bioactivity data across structurally similar benzimidazole derivatives?
Contradictions often arise from:
- Substituent effects : Minor structural changes (e.g., para- vs. meta-substitution on the cinnamate phenyl ring) can drastically alter binding kinetics. Systematic SAR studies are essential .
- Assay variability : Standardize protocols (e.g., cell line selection, incubation time) to minimize experimental noise. Cross-validate results using orthogonal assays (e.g., enzymatic vs. cell-based) .
- Solubility issues : Poor aqueous solubility may lead to false negatives. Use co-solvents (e.g., DMSO) at non-toxic concentrations and confirm compound stability via HPLC .
Q. What crystallographic strategies resolve challenges in determining the solid-state structure of this compound?
- Single-crystal X-ray diffraction (SC-XRD) : Employ SHELX programs for structure refinement. For example, SHELXL is widely used for small-molecule crystallography, particularly for handling twinned data or high-resolution datasets .
- ORTEP visualization : Generate thermal ellipsoid plots to assess disorder or dynamic effects in the crystal lattice .
- Cambridge Structural Database (CSD) : Compare packing motifs (e.g., π-π stacking, hydrogen bonds) with related benzimidazoles to identify stabilizing interactions .
Methodological Considerations
Q. How can researchers optimize reaction conditions for scaling up synthesis?
- DoE (Design of Experiments) : Use factorial designs to evaluate variables (temperature, solvent ratio, catalyst loading) and identify critical parameters .
- Green Chemistry Principles : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) without compromising yield .
- In-line monitoring : Implement techniques like FTIR or Raman spectroscopy to track reaction progress in real time .
Q. What strategies validate the purity of synthesized compounds for pharmacological studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
